molecular formula C15H23NO B131730 N-(1-Methyl-3-phenylpropyl)isovaleramide CAS No. 143085-87-4

N-(1-Methyl-3-phenylpropyl)isovaleramide

Cat. No.: B131730
CAS No.: 143085-87-4
M. Wt: 233.35 g/mol
InChI Key: KIJQPTRIOXCOEG-UHFFFAOYSA-N
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Description

N-(1-Methyl-3-phenylpropyl)isovaleramide is a chemical compound with the molecular formula C15H23NO and a molecular weight of 23336This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-3-phenylpropyl)isovaleramide typically involves the reaction of 1-methyl-3-phenylpropylamine with isovaleric acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-3-phenylpropyl)isovaleramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Methyl-3-phenylpropyl)isovaleramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Methyl-3-phenylpropyl)isovaleramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-3-phenylpropyl)acetamide
  • N-(1-Methyl-3-phenylpropyl)butyramide
  • N-(1-Methyl-3-phenylpropyl)valeramide

Uniqueness

N-(1-Methyl-3-phenylpropyl)isovaleramide is unique due to its specific structural features, such as the isovaleramide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

3-methyl-N-(4-phenylbutan-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12(2)11-15(17)16-13(3)9-10-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJQPTRIOXCOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398997
Record name N-(1-Methyl-3-phenylpropyl)isovaleramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143085-87-4
Record name N-(1-Methyl-3-phenylpropyl)isovaleramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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